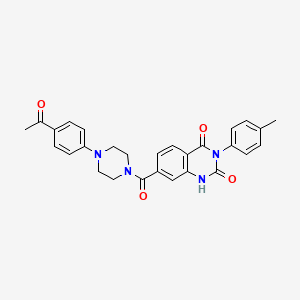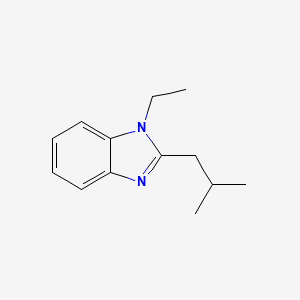
7-(4-(4-acetylphenyl)piperazine-1-carbonyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-(4-(4-acetylphenyl)piperazine-1-carbonyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione” is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound features a complex structure with multiple functional groups, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(4-(4-acetylphenyl)piperazine-1-carbonyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione” typically involves multi-step organic reactions. The process may start with the preparation of the quinazoline core, followed by the introduction of the piperazine and acetylphenyl groups. Common reagents used in these reactions include:
Quinazoline precursors: such as anthranilic acid derivatives.
Piperazine derivatives:
Acetylation agents: like acetic anhydride for the acetyl group.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: to enhance reaction rates.
Solvents: to dissolve reactants and control reaction environment.
Purification techniques: such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“7-(4-(4-acetylphenyl)piperazine-1-carbonyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione” can undergo various chemical reactions, including:
Oxidation: where the compound may be oxidized to form different derivatives.
Reduction: to reduce specific functional groups.
Substitution: where functional groups can be replaced with others.
Common Reagents and Conditions
Oxidizing agents: such as potassium permanganate.
Reducing agents: like sodium borohydride.
Substitution reagents: such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of quinazoline derivatives.
Biology
Biologically, quinazoline derivatives are known for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This specific compound may be explored for similar applications.
Medicine
In medicine, the compound could be investigated for its therapeutic potential, particularly in targeting specific biological pathways or receptors.
Industry
Industrially, the compound may find applications in the development of new materials or as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of “7-(4-(4-acetylphenyl)piperazine-1-carbonyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione” would involve its interaction with specific molecular targets. These could include:
Enzymes: where the compound acts as an inhibitor or activator.
Receptors: binding to cellular receptors to modulate biological responses.
Pathways: influencing signaling pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
Quinazoline derivatives: such as gefitinib and erlotinib, which are known for their anticancer properties.
Piperazine derivatives: like piperazine citrate, used as an anthelmintic.
Uniqueness
What sets “7-(4-(4-acetylphenyl)piperazine-1-carbonyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione” apart is its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C28H26N4O4 |
|---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
7-[4-(4-acetylphenyl)piperazine-1-carbonyl]-3-(4-methylphenyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C28H26N4O4/c1-18-3-8-23(9-4-18)32-27(35)24-12-7-21(17-25(24)29-28(32)36)26(34)31-15-13-30(14-16-31)22-10-5-20(6-11-22)19(2)33/h3-12,17H,13-16H2,1-2H3,(H,29,36) |
InChI Key |
MVEWCYHORDILPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)C(=O)C)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]methyl}-3,4,5-trimethoxybenzamide](/img/structure/B11450812.png)
![5-(4-chlorophenyl)-4-hydroxy-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B11450817.png)
![2-[(2-chlorobenzyl)sulfanyl]-5-(3-hydroxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11450818.png)
![ethyl 6-(5-bromo-2-chlorobenzoyl)imino-7-butyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11450819.png)
![2-[3-(4-methoxyphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methylphenyl)-1,3-thiazole](/img/structure/B11450827.png)
![2-[4-(dimethylamino)phenyl]-N-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B11450838.png)
![(2E)-2-[(3-methylphenyl)methylidene]-1,2,3,4-tetrahydronaphthalen-1-one](/img/structure/B11450842.png)
![N-{[5-({2-[3,5-Bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-YL]methyl}-2-fluorobenzamide](/img/structure/B11450844.png)
![2-[3-(3,5-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11450860.png)
![12,12-dimethyl-4-(3-methylphenyl)-5-propan-2-ylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11450867.png)

![3,4-dimethoxy-N-(8-methyl-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B11450880.png)
![Ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11450887.png)
![N-[4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)phenyl]benzamide](/img/structure/B11450899.png)
